Tetra-t-butylperoxypyromellitate

Description

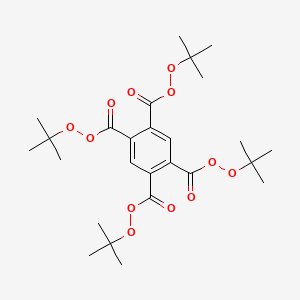

Tetra-t-butylperoxypyromellitate (CAS: 63472-69-5) is a peroxypyromellitate ester derivative characterized by four tert-butyl peroxide groups attached to a pyromellitic acid backbone. Its molecular structure imparts unique thermal and solubility properties, making it relevant in specialized chemical applications. Key physicochemical properties include:

Properties

CAS No. |

63472-69-5 |

|---|---|

Molecular Formula |

C26H38O12 |

Molecular Weight |

542.6 g/mol |

IUPAC Name |

tetratert-butyl benzene-1,2,4,5-tetracarboperoxoate |

InChI |

InChI=1S/C26H38O12/c1-23(2,3)35-31-19(27)15-13-17(21(29)33-37-25(7,8)9)18(22(30)34-38-26(10,11)12)14-16(15)20(28)32-36-24(4,5)6/h13-14H,1-12H3 |

InChI Key |

KOAKWBXPXOTXGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC(=O)C1=CC(=C(C=C1C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C)C(=O)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetra-t-butylperoxypyromellitate typically involves the reaction of pyromellitic dianhydride with tert-butyl hydroperoxide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the peroxide groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetra-t-butylperoxypyromellitate undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Decomposition: The peroxide groups can decompose to form free radicals, which can initiate polymerization reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the major products are often oxidized organic compounds, while in decomposition reactions, the products are free radicals and smaller organic molecules .

Scientific Research Applications

Tetra-t-butylperoxypyromellitate has a wide range of applications in scientific research, including:

Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetra-t-butylperoxypyromellitate involves the decomposition of its peroxide groups to form free radicals. These free radicals can then initiate various chemical reactions, such as polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Solubility (log₁₀WS)

Tetra-t-butylperoxypyromellitate shares a log₁₀WS value of -8.22 with several structurally distinct compounds (Table 1), suggesting comparable hydrophobicity despite differing functional groups.

Table 1: Compounds with log₁₀WS = -8.22

Key Insight : The shared log₁₀WS value highlights that hydrophobicity is influenced by bulky substituents (e.g., tert-butyl, aromatic rings) rather than specific functional groups.

Thermal Stability (Enthalpy of Fusion)

This compound exhibits a ΔHfus of 42.21 kJ/mol , intermediate between smaller molecules (e.g., methamphetamine) and larger esters (Table 2).

Table 2: Enthalpy of Fusion (ΔHfus) Comparison

Key Insight : The moderate ΔHfus of this compound suggests that its crystalline lattice stability is influenced by both the rigid pyromellitate core and the bulky tert-butyl groups, which may hinder molecular packing compared to linear esters like adipic acid derivatives.

Structural Analogues and Functional Group Impact

While direct data on peroxypyromellitate analogues is absent, comparisons can be drawn to:

- Peroxide-containing compounds : Typically exhibit higher reactivity due to weak O-O bonds, but this compound’s steric hindrance from tert-butyl groups likely reduces decomposition rates compared to less hindered peroxides.

- Pyromellitic acid derivatives : Esters like pyromellitic acid tetraethyl ester (log₁₀WS ≈ -5.0) are more water-soluble, underscoring the role of tert-butyl groups in enhancing hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.